Patent Landscape Differentiation: 50‑Patent Portfolio vs. Limited Primary Amine Coverage
The methyl[3-(propan-2-yloxy)propyl]amine scaffold is linked to a significantly larger patent portfolio than its primary amine analog. The hydrochloride salt of the target compound is explicitly annotated in 50 distinct patent documents [1]. In contrast, the primary amine 3‑isopropoxypropylamine (CAS 2906‑12‑9) appears in far fewer patent families; a comprehensive PubChemLite search returns 0 patent counts for the free base [2]. This 50‑fold differential indicates a greater investment in and commercial relevance of the secondary amine derivative.
| Evidence Dimension | Number of patent documents directly referencing the compound |
|---|---|
| Target Compound Data | 50 patents (hydrochloride salt) |
| Comparator Or Baseline | 3‑isopropoxypropylamine (primary amine): 0 patents |
| Quantified Difference | ≥50‑fold greater patent coverage |
| Conditions | Patent count aggregated from public patent databases; target compound as hydrochloride salt. |
Why This Matters
Procurement decisions involving proprietary research or commercial development favor compounds with established, defensible intellectual property positions.
- [1] PubChemLite. Methyl[3-(propan-2-yloxy)propyl]amine hydrochloride. Patent count annotation. Luxembourg Centre for Systems Biomedicine (LCSB). View Source
- [2] PubChemLite. 3‑Isopropoxypropylamine. Patent count annotation. Luxembourg Centre for Systems Biomedicine (LCSB). View Source
